
3-Bromo-4-(2-phenylethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(2-phenylethoxy)benzoic acid is a chemical compound with the molecular formula C15H13BrO3 . It has a molecular weight of 321.17 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-(2-phenylethoxy)benzoic acid is 1S/C15H13BrO3/c16-13-10-12 (15 (17)18)6-7-14 (13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2, (H,17,18) . This indicates the presence of a bromine atom, a phenylethoxy group, and a carboxylic acid group in the molecule.Applications De Recherche Scientifique
Structural Analysis and Reactivity Studies
The study of structural, vibrational analysis, and chemical reactivity descriptors of closely related bromo-substituted benzoic acids, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provides insight into their reactivity and potential applications in scientific research. Advanced computational methods like Density Functional Theory (DFT) have been utilized to investigate the molecular structure, reactivity descriptors (ionization energy, hardness, electrophilicity, etc.), and non-linear optical properties of these compounds. The solvent's influence on reactivity parameters has also been explored, showing that solvation significantly alters reactivity descriptors, which could have implications for their applications in various solvents (Yadav et al., 2022).
Synthesis and Radiosynthesis Applications
The precursor molecule for the radiosynthesis of 2-radioiodophloretinic acid, 2-bromo-phloretinic acid, demonstrates the utility of bromo-substituted benzoic acids in the field of radiopharmaceuticals. This compound was prepared from hydrocinnamic acid and utilized in a Cu(I)-assisted nucleophilic non-isotopic exchange reaction, highlighting the critical role of the bromo substituent in achieving high yields of labeled compounds. Such methodologies are pivotal in developing diagnostic and therapeutic agents (Mertens, Boumon, & Steegmans, 2001).
Material Science and Optical Properties
Research into the crystal structures of bromo–hydroxy–benzoic acid derivatives has revealed the formation of two-dimensional architectures through hydrogen bonds and Br⋯O interactions. These structural insights are crucial for the development of materials with specific optical and electronic properties. For instance, the comparison between methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid highlights the importance of molecular interactions in determining the material's properties, which could be exploited in designing new materials (Suchetan et al., 2016).
Luminescent Properties and Coordination Chemistry
The synthesis and structural analysis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives demonstrate the significant impact of substituents on the photophysical properties of these materials. Such research is fundamental in the design of luminescent materials for sensing, imaging, and lighting applications. The study indicates that electron-donating and withdrawing groups on the benzoic acid moiety can dramatically affect the luminescence efficiency, providing a pathway for tuning the optical properties of coordination complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-4-(2-phenylethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-13-10-12(15(17)18)6-7-14(13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXZQUXYPKGUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586375 |
Source


|
| Record name | 3-Bromo-4-(2-phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-phenylethoxy)benzoic acid | |
CAS RN |
887029-51-8 |
Source


|
| Record name | 3-Bromo-4-(2-phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317281.png)
![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1317282.png)
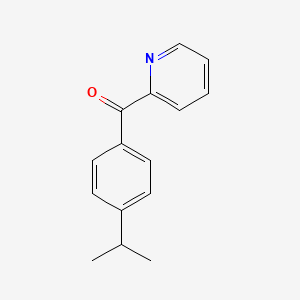


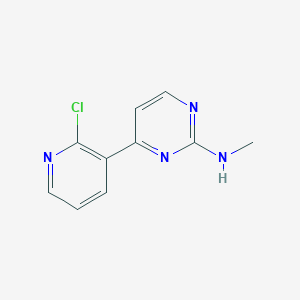
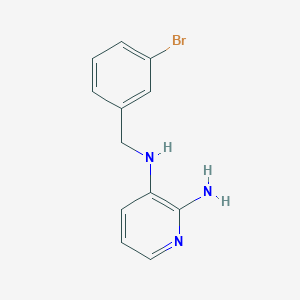
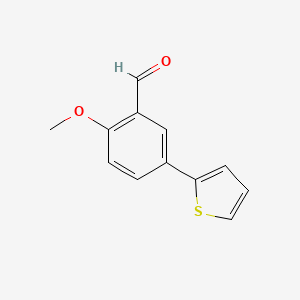

![(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317303.png)
![(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317304.png)
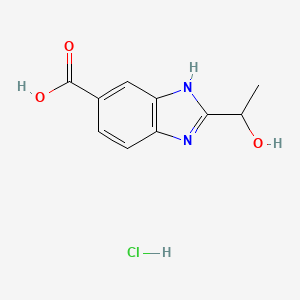

![Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1317312.png)